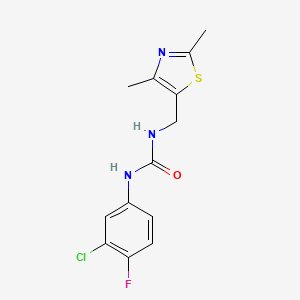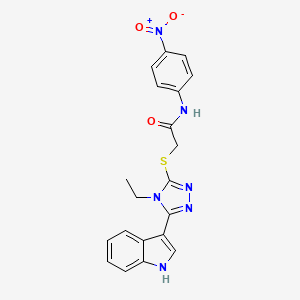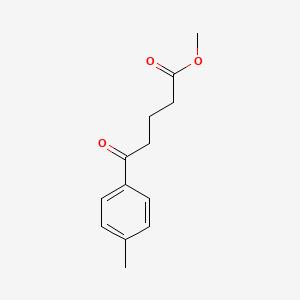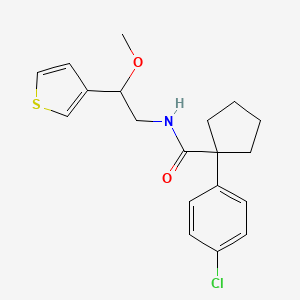
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR-Inhibitor-172 has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Wirkmechanismus
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 works by inhibiting the activity of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to a reduction in the transport of chloride ions, which can help to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR protein, which can help to reduce the buildup of mucus in the lungs and other organs. This reduction in mucus buildup can help to improve lung function and reduce the risk of lung infections in individuals with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which can provide researchers with a wealth of information about its mechanism of action and potential uses. However, one limitation is that it can be difficult to obtain and may be expensive to use in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172. One area of research could focus on developing more effective and efficient synthesis methods for this compound. Another area of research could focus on developing new therapeutic applications for 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172, such as its use in treating other diseases that involve the buildup of mucus in the lungs or other organs. Additionally, future research could focus on developing new compounds that are similar to 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 but have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylthiazol-5-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with isocyanate to form the final product, 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CFTR, which is a key protein involved in the regulation of chloride ion transport across cell membranes. This inhibition has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7-12(20-8(2)17-7)6-16-13(19)18-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFSWLIKZTJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)


![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)



![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)



![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)
![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)